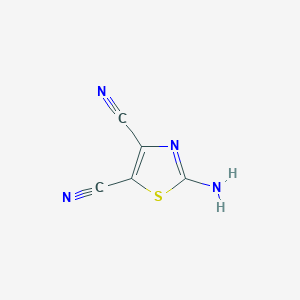![molecular formula C66H101N3O2S4 B11765865 3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives This compound is known for its unique structural features, which include multiple thiophene rings and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of thiophene rings, and the attachment of long alkyl chains. The key steps are as follows:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrrole core.
Introduction of Thiophene Rings: Thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Attachment of Alkyl Chains: Long alkyl chains are attached via alkylation reactions, typically using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bonds or carbonyl groups, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can take place at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications, including:
Organic Photovoltaics: The compound is used as a donor material in organic solar cells due to its excellent light absorption and charge transport properties.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs as an emissive layer material, contributing to high efficiency and brightness.
Field-Effect Transistors (FETs): The compound is utilized in organic FETs for its high charge carrier mobility.
Biological Applications: Research is ongoing to explore its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Mécanisme D'action
The mechanism of action of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with light and charge carriers. In organic photovoltaics, the compound absorbs light and generates excitons, which then dissociate into free charge carriers (electrons and holes) that are transported to the electrodes. In OLEDs, the compound emits light when an electric current passes through it, due to the recombination of electrons and holes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-bis(thiophen-2-yl)-2,5-bis(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a similar pyrrolo[3,4-c]pyrrole core but lacks the extended thiophene and ethenyl groups.
2,5-bis(2-octyldodecyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: This derivative includes bromine substituents on the thiophene rings.
Uniqueness
The uniqueness of 3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine lies in its extended conjugation and the presence of multiple thiophene rings, which enhance its electronic properties and make it highly suitable for applications in organic electronics.
Propriétés
Formule moléculaire |
C66H101N3O2S4 |
|---|---|
Poids moléculaire |
1096.8 g/mol |
Nom IUPAC |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C66H98N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-53(35-31-27-21-17-13-9-3)49-67-63(59-45-40-52(6)72-59)61-62(66(67)70)64(60-48-47-58(74-60)57-46-44-56(73-57)43-42-55-41-39-51(5)71-55)68(65(61)69)50-54(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-48,53-54H,7-38,49-50H2,1-6H3;1H3/b43-42+; |
Clé InChI |
LQJYHTCOQLDOSA-WGEIAOPLSA-N |
SMILES isomérique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



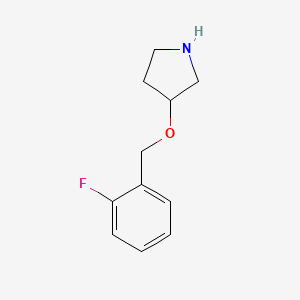
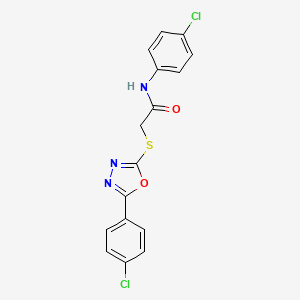
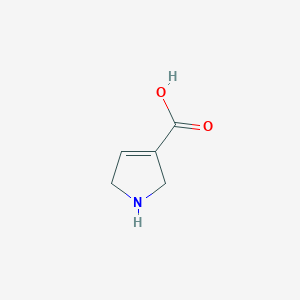
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
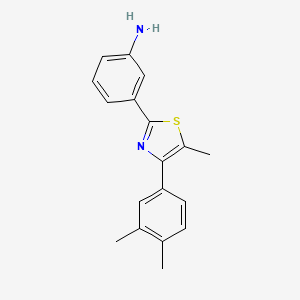
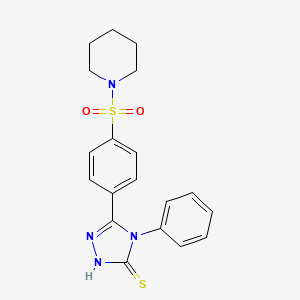

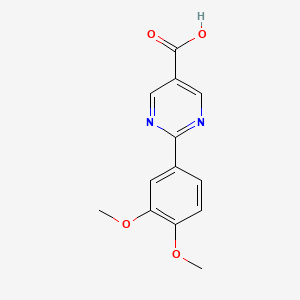
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
